Calcium dodecylphenolate

Description

Historical Trajectories and Seminal Studies in Calcium Dodecylphenolate Research

The development of this compound is intrinsically linked to the industrial production of its precursor, dodecylphenol (B1171820). The synthesis of dodecylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol (B47542) with olefins like propylene (B89431) tetramer (a branched C12 olefin) or tetrapropylene. smolecule.com Early industrial methods focused on employing acidic catalysts to facilitate this electrophilic substitution, with a priority on catalysts that would enhance para-alkylation and minimize the formation of byproducts such as dialkylated phenols or ethers. smolecule.com

Following the alkylation process, dodecylphenol is converted to its calcium salt through a neutralization reaction with calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃). smolecule.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then binds to the calcium ion. smolecule.com Precise stoichiometric control is crucial in this step to prevent incomplete neutralization or the incorporation of excess base. smolecule.com

Evolution of Paradigms and Theoretical Frameworks in this compound Chemistry

The understanding of this compound's functionality is rooted in its molecular structure. It consists of a phenol ring with a dodecyl (C12H25) group, and a calcium ion bonded to the oxygen of the phenol group. ontosight.ai The long, 12-carbon aliphatic chain, known as the dodecyl group, imparts significant lipophilicity to the molecule, making it highly soluble in nonpolar media like lubricant base oils. smolecule.comontosight.ai

The structure of the dodecyl chain, whether branched or linear, significantly influences the compound's physicochemical properties. smolecule.com Dodecylphenol derived from propylene tetramer possesses a highly branched structure, which enhances its solubility in nonpolar environments. smolecule.com In contrast, linear alkyl chains, synthesized from 1-dodecene, have been found to improve thermal stability, though they may reduce surfactant efficacy. smolecule.com Studies comparing C9 and C12 olefins have indicated that branched chains can accelerate the kinetics of the alkylation reaction due to increased carbocation stability. smolecule.com

The mechanism of action of this compound is primarily attributed to its surfactant properties, which enable it to reduce surface tension. This characteristic is fundamental to its use in various applications. smolecule.com

Contemporary Research Imperatives and Knowledge Gaps Pertaining to this compound Systems

Current research on this compound is focused on several key areas, including its interactions in different chemical environments and its environmental impact. Studies have investigated its ability to form complexes with other metal ions, which can alter its solubility and effectiveness as a surfactant. smolecule.com

A significant area of ongoing investigation is the environmental fate and potential toxicity of this compound and its precursors. Like many phenolic compounds, it may exhibit toxicity at higher concentrations, particularly to aquatic life if released into the environment. smolecule.com This necessitates careful management of its handling and disposal. smolecule.com Some research indicates that certain phenolic compounds may act as endocrine disruptors, highlighting the need for thorough environmental impact assessments. smolecule.comontosight.ai

Furthermore, there is a recognized need to refine the toxicity assessment for all environmental compartments, particularly for organisms dwelling in sediment and soil. service.gov.uk While the major applications of para-C12-alkylphenols, the precursors to this compound, differ from other regulated alkylphenols like nonylphenol and octylphenol (B599344), the potential for environmental risk remains a key focus. service.gov.uk

Strategic Importance and Interdisciplinary Relevance of this compound Investigations

This compound holds strategic importance across several industrial sectors due to its versatile properties. Its primary applications include:

Surfactants: It is utilized in detergents and cleaning products for its ability to lower surface tension. smolecule.com

Emulsifiers: It is employed in agricultural formulations to improve the stability of emulsions. smolecule.com

Industrial Cleaners: Its effectiveness against oils and greases makes it a component in industrial cleaning agents. smolecule.com

Lubricant Additives: It is used as a detergent-dispersant in lubricating oils for engines. google.com

Heat Stabilizers: It serves as a heat stabilizer in the production of polyvinyl chloride (PVC) by neutralizing hydrogen chloride gas released during thermal degradation. ontosight.ai

The compound's dual functionality as a surfactant and its potential antimicrobial properties add to its versatility compared to other surfactants. smolecule.com Some studies suggest it possesses antimicrobial activity, making it useful in formulations designed to control microbial growth. smolecule.com

The interdisciplinary relevance of this compound is evident in its application across chemical manufacturing, agriculture, materials science, and environmental science. smolecule.comontosight.aigoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Description | Reference(s) |

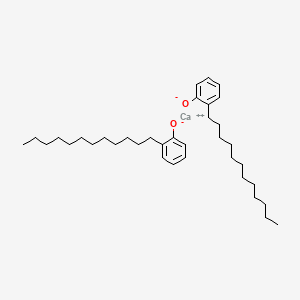

| Chemical Formula | C36H58CaO2 | smolecule.com |

| Appearance | White to light yellow solid | smolecule.com |

| Solubility | Limited in water, soluble in organic solvents and oil. | ontosight.ai |

| Thermal Stability | High (>200°C) | ontosight.ai |

| Biodegradation | Slow |

Table 2: Key Research Findings on this compound Synthesis

| Research Area | Finding | Reference(s) |

| Alkylation Catalysts | Acidic catalysts are used to promote para-alkylation and minimize byproducts. Recent advancements explore sulfate-treated zirconia and perfluorinated sulfonic acid resins for improved thermal stability. | smolecule.com |

| Influence of Alkyl Chain Structure | Branched dodecyl chains (from propylene tetramer) enhance solubility in nonpolar media. Linear chains (from 1-dodecene) improve thermal stability but may reduce surfactant efficacy. | smolecule.com |

| Neutralization Process | Neutralization of dodecylphenol with calcium hydroxide or calcium carbonate requires precise stoichiometric control to ensure complete reaction and purity. | smolecule.com |

Table 3: Industrial Applications of this compound

| Application | Function | Reference(s) |

| Detergents and Cleaning Products | Surfactant (reduces surface tension) | smolecule.com |

| Agricultural Formulations | Emulsifier (stabilizes emulsions) | smolecule.com |

| Industrial Cleaners | Effective against oils and greases | smolecule.com |

| Lubricating Oils | Detergent-dispersant | google.com |

| Polyvinyl Chloride (PVC) Production | Heat stabilizer | ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

52274-73-4 |

|---|---|

Molecular Formula |

C36H58CaO2 |

Molecular Weight |

562.9 g/mol |

IUPAC Name |

calcium;2-dodecylphenolate |

InChI |

InChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;/h2*12-13,15-16,19H,2-11,14H2,1H3;/q;;+2/p-2 |

InChI Key |

AOEDKRBKBXVTAU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCCCCC1=CC=CC=C1[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Calcium Dodecylphenolate and Its Derivatives

Precursor Synthesis and Functionalization of Dodecylphenol (B1171820) Moieties

The cornerstone of calcium dodecylphenolate synthesis is the production of high-purity dodecylphenol. This is typically achieved through the alkylation of phenol (B47542) with a C12 olefin, such as dodecene. The specific methodologies employed in this initial stage are crucial for determining the isomeric distribution and purity of the final product.

The alkylation of phenol with dodecene is an electrophilic aromatic substitution reaction. Various acidic catalysts are employed to facilitate this reaction, each with its own advantages and disadvantages concerning yield, selectivity, and environmental impact. Common alkylation strategies include:

Acid Catalysis : Traditional methods utilize strong acids such as sulfuric acid or hydrofluoric acid. While effective, these catalysts are corrosive and present significant environmental and handling challenges.

Ion Exchange Resins : Highly acidic sulfonated polystyrene ion exchange resins are a common alternative. These solid acid catalysts offer high thermal stability and good selectivity, with the added benefit of being easily separated from the reaction mixture. This simplifies the purification process and minimizes waste streams.

Heterogeneous Catalysis : More advanced methods employ solid acid catalysts such as zeolites, acid-activated clays, and metal-loaded molecular sieves. These catalysts can offer superior selectivity to the desired para-isomer of dodecylphenol and can be regenerated and reused, making them a more sustainable option. For instance, the use of a metal compound loaded nano carrier as a catalyst has been shown to produce high-purity p-dodecylphenol.

| Catalyst Type | Examples | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| Strong Acids | Sulfuric Acid, Hydrofluoric Acid | High reactivity | Corrosive, environmental concerns, difficult to separate |

| Ion Exchange Resins | Sulfonated Polystyrene | Easy separation, good thermal stability, good selectivity | Potential for catalyst deactivation |

| Heterogeneous Catalysts | Zeolites, Acid-activated Clays, Metal-loaded Molecular Sieves | High selectivity for p-isomer, regenerable, environmentally friendly | Can be more expensive, potential for pore blockage |

Dodecylphenol exists as a mixture of isomers, with the dodecyl group attached to the phenol ring at the ortho, meta, or para positions. The para-isomer is generally the most desired for the production of lubricant additives due to its steric properties. The control of structural isomerism is a critical aspect of dodecylphenol synthesis.

The choice of catalyst and reaction conditions plays a significant role in determining the isomer distribution. For example, bulky catalysts tend to favor the formation of the less sterically hindered para-isomer. Reaction temperature and pressure can also be optimized to maximize the yield of the desired isomer.

Purity control is achieved through various purification techniques, with vacuum distillation being the most common method for separating the desired dodecylphenol isomers from unreacted starting materials and undesired byproducts. Flash evaporation under reduced pressure is a technique used to prevent the decomposition of thermally sensitive tert-alkylphenols during their isolation from acidic reaction mixtures. osti.gov

Calcium Salt Formation and Overbasing Processes for Dodecylphenolate

Once high-purity dodecylphenol is obtained, the next step is the formation of the calcium salt. This is followed by an overbasing process, which is crucial for the functionality of this compound as a detergent and rust inhibitor in lubricating oils.

Direct Neutralization is the most straightforward method for forming this compound. It involves the reaction of dodecylphenol with a calcium base, typically calcium hydroxide (B78521) or calcium oxide, in a suitable solvent. The reaction is a simple acid-base neutralization:

2 C₁₈H₃₀O + Ca(OH)₂ → Ca(C₁₈H₂₉O)₂ + 2 H₂O

The use of a monohydric alcohol with a specific boiling point range as the reaction medium has been shown to improve the process by activating the calcium oxide for reaction with the phenol. frontiersin.org

Trans-salification , also known as metathesis or double displacement, offers an alternative pathway. wikipedia.orgstudy.com This method involves the reaction of a sodium or potassium dodecylphenolate with a calcium salt, such as calcium chloride. The driving force for this reaction is typically the precipitation of the insoluble sodium or potassium chloride, leaving the desired this compound in solution. A general representation of this reaction is:

2 Na(C₁₈H₂₉O) + CaCl₂ → Ca(C₁₈H₂₉O)₂ + 2 NaCl

This method can be advantageous when direct neutralization is problematic or when specific starting materials are more readily available.

"Overbasing" is a process that incorporates a stoichiometric excess of a metal base, in this case, a calcium salt, into the detergent molecule. This creates a colloidal dispersion of the inorganic base stabilized by the this compound. This excess basicity is crucial for neutralizing acidic byproducts of combustion and oxidation in an engine.

Ca(C₁₈H₂₉O)₂ + nCa(OH)₂ + nCO₂ → Ca(C₁₈H₂₉O)₂·[CaCO₃]n + nH₂O

The use of promoters is critical to facilitate the reaction and to ensure the formation of a stable, colloidal dispersion of calcium carbonate. The specific reaction conditions, such as temperature and the rate of carbon dioxide addition, are carefully controlled to achieve the desired particle size and stability of the overbased product. osti.govgoogle.com

Sulfurization is another important modification in the synthesis of overbased this compound. This process involves reacting the dodecylphenol with elemental sulfur, often in the presence of a calcium base. The sulfur forms bridges between two or more dodecylphenol molecules, creating a more complex, higher molecular weight structure. This sulfurization enhances the thermal and oxidative stability of the final product and can also improve its extreme pressure and antiwear properties. The sulfurized dodecylphenol is then neutralized and overbased with a calcium salt in a similar manner to the non-sulfurized analogue. The combination of sulfurized olefins with overbased calcium compounds has been shown to improve lubrication performance in cold forming applications. mdpi.com

| Parameter | Description | Impact on Final Product |

|---|---|---|

| Promoter | Alcohols, glycols, or amines that facilitate the reaction between the calcium base and carbon dioxide. | Influences the size and stability of the colloidal calcium carbonate particles. |

| Carbonation Temperature | The temperature at which carbon dioxide is introduced into the reaction mixture. | Affects the reaction rate and the morphology of the calcium carbonate. |

| CO₂ Addition Rate | The rate at which carbon dioxide is bubbled through the reaction mixture. | Can influence the particle size distribution of the calcium carbonate. |

| Sulfurization | The introduction of sulfur bridges between dodecylphenol molecules. | Enhances thermal stability, oxidative stability, and antiwear properties. |

Catalytic Approaches and Process Intensification in this compound Production

To improve the efficiency, safety, and environmental footprint of this compound production, researchers and manufacturers are exploring various catalytic approaches and process intensification strategies.

Catalytic Approaches beyond the initial alkylation of phenol are being investigated to enhance the subsequent steps of salt formation and overbasing. While the overbasing process is often promoted rather than truly catalyzed, the use of specific catalysts to control the morphology and particle size of the dispersed calcium carbonate is an area of active research. For instance, the use of specific catalysts can favor the formation of amorphous calcium carbonate over crystalline forms, which can be beneficial for the performance of the final product.

Process Intensification refers to the development of novel apparatuses and techniques that offer significant improvements over conventional processes. In the context of this compound production, several process intensification strategies are being explored:

Microreactors : These are small, continuous-flow reactors with high surface-area-to-volume ratios. frontiersin.orgmdpi.comdoaj.orgresearchgate.netfrontiersin.org The use of microreactors can offer significantly improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, particularly for highly exothermic reactions. The potential for precise temperature control in microreactors can also be beneficial for controlling the isomeric distribution in the initial dodecylphenol synthesis.

Ultrasound-Assisted Synthesis : The application of high-frequency ultrasound can enhance reaction rates and improve mixing in multiphase systems. mdpi.comaminer.orgnih.govresearchgate.netmdpi.commdpi.com This can be particularly beneficial in the overbasing step to promote the formation of a fine and stable dispersion of calcium carbonate. The cavitation effect induced by ultrasound can lead to localized "hot spots" with high temperature and pressure, which can accelerate chemical reactions.

Continuous Processing : Shifting from traditional batch processing to continuous manufacturing offers several advantages, including improved consistency of product quality, reduced reactor volumes, and lower energy consumption. The entire synthesis of this compound, from dodecylphenol production to overbasing, can potentially be integrated into a continuous process.

These advanced manufacturing techniques hold the promise of making the production of this compound more efficient, sustainable, and cost-effective.

Design and Synthesis of Novel this compound Analogues and Polymeric Systems

The modification of this compound, a compound valued for its detergent and antioxidant properties in lubricating oils, has been an area of research focused on enhancing its performance and introducing new functionalities. This has led to the design and synthesis of novel analogues and the development of polymeric systems incorporating the dodecylphenolate moiety. These efforts aim to improve properties such as thermal stability, dispersancy, and to introduce new applications for these molecules.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues of this compound primarily involves the modification of the dodecylphenol ligand prior to its reaction with a calcium source. These modifications often introduce additional functional groups to the aromatic ring, leading to enhanced or new chemical properties.

One significant approach involves the condensation of dodecylphenol with formaldehyde (B43269) and amino acids, followed by neutralization with calcium hydroxide. This method yields medium alkaline additives that incorporate both phenolate (B1203915) and carboxylate groups, as well as a nitrogen atom, creating a multifunctional molecule. The general synthetic pathway involves a two-step condensation. First, dodecylphenol is reacted with an aqueous solution of formaldehyde and ammonia. In the second step, an amino acid, such as aminoacetic acid or p-aminobenzoic acid, is introduced in the presence of a calcium hydroxide catalyst. The final step is the neutralization with calcium hydroxide to form the calcium salt.

Another important class of analogues is the sulfurized calcium alkylphenolates. These are prepared by reacting an alkylphenol with a sulfur source. A common method involves mixing the alkylphenol with a calcium source and a base oil, followed by a sulfurization reaction with ethylene (B1197577) glycol and a sulfur source. This is often followed by a carbonation reaction with CO2 to produce overbased detergents, which have a higher capacity to neutralize acids.

The Mannich reaction provides another versatile route to novel dodecylphenol derivatives. This reaction involves the aminoalkylation of the phenolic ring by reacting dodecylphenol with formaldehyde and a primary or secondary amine. The resulting Mannich base can then be converted to its calcium salt. This introduces amino functionalities that can enhance the dispersant properties of the final product.

Table 1: Synthetic Methodologies for this compound Analogues

| Analogue Type | Reactants | Key Reaction Steps | Resulting Functional Groups |

|---|

Synthesis of Polymeric Systems Based on this compound

The incorporation of this compound into polymeric structures has been explored to develop materials with advanced properties. These polymeric systems can be broadly categorized into those where the calcium phenolate acts as a catalyst or initiator for polymerization, and those where the dodecylphenol moiety is part of the polymer backbone.

Calcium Phenolates as Polymerization Initiators:

Research has shown that calcium complexes of sterically hindered phenols, such as 2,4-di-tert-butylphenol, can act as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide. While this specific example does not use dodecylphenol, it establishes a proof of concept that calcium alkylphenolates can initiate polymerization. The synthesis of such a catalyst involves the reaction of the phenol with a calcium source in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting calcium phenolate complex can then be used, often in conjunction with a co-initiator like an alcohol or an amine, to produce polyesters. This suggests a potential application for this compound in initiating polymerization to create novel polymeric materials.

Dodecylphenol-Containing Polymers:

A more direct approach to polymeric systems involves the synthesis of polymers containing dodecylphenol units, which can then be converted to their calcium salts. An example of this is the synthesis of poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymers. This synthesis is a two-step process. First, a poly(dodecyl phenol formaldehyde) resin is prepared through the condensation polymerization of dodecylphenol and formaldehyde. In the second step, this resin is propoxylated to create the block copolymer. The resulting polymer has a backbone derived from dodecylphenol and formaldehyde, and this can be reacted with a calcium source to introduce calcium phenolate moieties along the polymer chain.

Table 2: Research Findings on Polymeric Systems Involving Alkylphenols

| Polymeric System | Synthetic Approach | Monomers / Precursors | Key Findings | Potential Application |

|---|---|---|---|---|

| Polylactide (initiated by Ca-phenolate) | Ring-Opening Polymerization (ROP) | rac-Lactide, Calcium 2,4-di-tert-butylphenolate, Benzylamine | The calcium phenolate complex acts as an effective catalyst for the controlled polymerization of lactide. | Biodegradable polymers |

Advanced Spectroscopic and Chromatographic Characterization of Calcium Dodecylphenolate Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Calcium Dodecylphenolate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the atomic-level structure of molecules in solution. fmp-berlin.info For this compound, NMR is instrumental in confirming the identity of the organic ligand and probing the environment around the calcium ion.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the dodecylphenolate ligand's structure.

¹H NMR Analysis: The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. For this compound, distinct regions of the spectrum correspond to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the long dodecyl chain. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the ring. The numerous methylene (B1212753) (-CH₂-) protons of the dodecyl chain produce a complex set of signals in the upfield region (δ 1.2-1.6 ppm), while the terminal methyl (-CH₃) group gives a characteristic triplet signal at approximately δ 0.9 ppm. The protons on the methylene group attached directly to the aromatic ring would be observed at a slightly more downfield position (around δ 2.5 ppm) due to the ring's influence.

¹³C NMR Analysis: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. libretexts.org Each unique carbon atom in the molecule gives a distinct signal. libretexts.org The chemical shift of each carbon is highly sensitive to its electronic environment. libretexts.org Aromatic carbons resonate in the downfield region (δ 110-160 ppm), with the carbon atom bonded to the phenolate (B1203915) oxygen (C-O) appearing at the most downfield position within this range due to the oxygen's electronegativity. Carbonyl carbons, if present in related structures, are found even further downfield (170-220 ppm). libretexts.org The sp³-hybridized carbons of the dodecyl chain appear in the upfield aliphatic region (δ 10-40 ppm). libretexts.org Broadband proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each equivalent carbon atom. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This table presents expected chemical shift ranges based on the known structure of dodecylphenol (B1171820) and general NMR principles. Actual values may vary depending on the solvent, concentration, and aggregation state.

| Substructure | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Ring | Aromatic C-H | 6.5 - 7.5 | 110 - 135 |

| Aromatic C-C | - | 130 - 145 | |

| Aromatic C-O | - | 150 - 160 | |

| Alkyl Chain | -CH₂- (adjacent to ring) | ~2.5 | ~35 |

| -(CH₂)₁₀- | 1.2 - 1.6 | 20 - 35 | |

| -CH₃ (terminal) | ~0.9 | ~14 |

Due to the tendency of metallic phenolates to form large, complex aggregates (micelles or reverse micelles) in hydrocarbon solvents, one-dimensional NMR spectra can become broad and difficult to interpret. iaea.org Multidimensional NMR techniques are employed to resolve these complexities by spreading the signals across two or more frequency dimensions. fmp-berlin.infoiaea.org

Correlation Spectroscopy (COSY): This homonuclear 2D technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent methylene groups in the dodecyl chain, allowing for a sequential assignment of the entire alkyl substructure.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with their directly attached carbons. libretexts.org For this compound, an HSQC spectrum would provide an unambiguous link between each proton signal and its corresponding carbon signal, confirming the assignments made in the 1D spectra and resolving ambiguities caused by signal overlap, especially in the aliphatic region.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected by bonds. In the context of this compound aggregates, NOESY can provide crucial information about the three-dimensional structure of the micelles, revealing how the dodecyl chains and phenolate headgroups are packed together.

The partial replacement of the diamagnetic Ca²⁺ ion with a paramagnetic ion can also be used to probe the structure of binding sites and obtain long-range structural information within molecular complexes. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly complementary and essential for identifying functional groups and confirming the formation of the phenolate salt. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The formation of this compound from dodecylphenol can be monitored by the disappearance of the broad O-H stretching band of the phenol, typically found between 3200 and 3600 cm⁻¹. The resulting phenolate exhibits a strong C-O stretching vibration, which is shifted compared to the parent phenol. Other key bands include the aliphatic C-H stretching vibrations from the dodecyl chain (2850-2960 cm⁻¹) and the aromatic C=C ring stretching vibrations (around 1500-1600 cm⁻¹). IR spectroscopy has been effectively used to analyze the components of calcification processes, identifying proteins, lipids, and various forms of calcium phosphate (B84403). nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of laser light and is particularly sensitive to non-polar, symmetric vibrations. thermofisher.com It is an excellent technique for analyzing the hydrocarbon backbone and the aromatic ring of this compound. The aromatic ring breathing modes give rise to strong and sharp signals. Raman is also effective in identifying calcium-containing species; for instance, it can distinguish between different calcium phosphate phases and calcium carbonate, which can be present in overbased formulations. spectroscopyonline.comresearchgate.net The combination of IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | Dodecyl Chain | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C-H Stretch (Aromatic) | Phenol Ring | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C=C Stretch (Aromatic) | Phenol Ring | 1500 - 1600 (Medium-Strong) | 1500 - 1600 (Strong) |

| C-O Stretch | Phenolate | 1250 - 1300 (Strong) | Weak / Inactive |

| O-H Stretch (in precursor) | Phenol | 3200 - 3600 (Broad, Strong) | Inactive |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight and structural information. epa.gov It is indispensable for characterizing the variety of species that may exist in a this compound sample, including monomers, oligomers, and derivatives.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. frontiersin.org This makes it ideal for studying non-covalent complexes and aggregates of this compound as they exist in solution. nih.govspringernature.com ESI-MS can identify the molecular weights of monomeric, dimeric, and higher-order aggregates, often observed as adducts with sodium ([M+Na]⁺) or other ions. ucdavis.edu The high resolution of modern mass analyzers, such as Fourier-transform ion cyclotron resonance (FT-ICR), can provide unambiguous elemental compositions. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization technique, particularly useful for high molecular weight compounds and complex mixtures that may be difficult to analyze by ESI. elifesciences.orginfectiologyjournal.com The sample is co-crystallized with a matrix that absorbs laser energy, promoting gentle ionization and desorption. This technique is well-suited to characterize the distribution of different this compound oligomers and can be used to analyze less soluble species. researchgate.net

Table 3: Hypothetical Ions Detectable by MS for this compound

Assuming a dodecylphenol molecular weight of ~262 g/mol and Calcium atomic weight of ~40 g/mol . Let L = dodecylphenolate anion.

| Species | Formula | Description | Expected m/z (approx.) |

| Monomer Cation | [Ca(L)]⁺ | Single ligand bound to calcium | 301 |

| Dimer Cation | [Ca₂(L)₃]⁺ | Dimeric aggregate | 823 |

| Neutral Dimer + H⁺ | [Ca₂(L)₄+H]⁺ | Protonated neutral dimer | 1084 |

| Neutral Dimer + Na⁺ | [Ca₂(L)₄+Na]⁺ | Sodiated neutral dimer | 1106 |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.org This process provides a fragmentation pattern that serves as a structural signature of the selected precursor ion. nih.gov

For this compound, an MS/MS experiment would typically involve selecting a precursor ion, such as the monomeric [Ca(L)]⁺ ion, and subjecting it to collision-induced dissociation (CID). The resulting fragmentation can occur at various points in the structure. Common fragmentation pathways would include:

Loss of the alkyl chain: Sequential losses of CₙH₂ₙ fragments from the dodecyl tail.

Cleavage of the ligand: Dissociation of the calcium-phenolate bond, leading to the detection of the free ligand cation or fragments thereof.

Ring fragmentation: Cleavage of the aromatic ring under higher energy conditions.

These predictable fragmentation pathways allow for the detailed characterization of the dodecylphenolate ligand and confirmation of its binding to the calcium center. nih.gov The technique is also invaluable for identifying and structuring unknown but related derivatives or degradation products in complex mixtures. springernature.com

Chromatographic Separation Techniques for Purity Assessment and Component Resolution in this compound Samples

Chromatographic techniques are indispensable for separating and quantifying the components within complex mixtures like commercial this compound. wikipedia.org These methods are crucial for assessing the purity of the product and identifying potential impurities. service.gov.uk

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify non-volatile components in a mixture. scioninstruments.comopenaccessjournals.com It is particularly well-suited for the analysis of this compound and its related non-volatile species. scioninstruments.com The principle of HPLC involves partitioning components between a liquid mobile phase and a solid stationary phase. openaccessjournals.com The separation is based on the differential affinities of the sample molecules for these two phases. openaccessjournals.com

In the context of this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. scholarsresearchlibrary.com This technique utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. innovareacademics.in For instance, a mixture of acetonitrile (B52724) and water can serve as the mobile phase. asiapharmaceutics.info The non-volatile components of the this compound sample are separated based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus a longer retention time. wikipedia.org

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector to measure the eluted components. thermofisher.com UV detectors are often used, with the analytical wavelength selected based on the maximum absorbance of the target compounds. innovareacademics.inasiapharmaceutics.info For example, in the analysis of a related calcium compound, calcium dobesilate, detection wavelengths of 220 nm and 300 nm have been utilized. innovareacademics.inasiapharmaceutics.info The resulting chromatogram displays peaks corresponding to each separated component, with the area of each peak being proportional to its concentration. wikipedia.org

Table 1: Typical HPLC Parameters for Analysis of Calcium Phenolate Compounds

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile/Water or Phosphate Buffer/Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelengths (e.g., 220 nm, 300 nm) |

| Injection Volume | 20 µL |

This table presents typical starting parameters for HPLC analysis, which may require optimization for specific this compound samples.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It is instrumental in identifying volatile impurities that may be present in this compound samples, such as residual dodecylphenol. service.gov.ukresearchgate.net In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. lancashire.ac.uk Separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase. lancashire.ac.uk

For the analysis of impurities like dodecylphenol, a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often used. lgcstandards.comnih.gov GC-MS is particularly powerful as it provides not only retention time data but also mass spectra, which can be used to identify unknown compounds by comparing them to spectral libraries. researchgate.netshimadzu.nl The analysis of volatile organic compounds often involves headspace sampling, where the vapor above the sample is injected into the GC, or direct injection of a diluted sample. nih.gov

The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a non-polar stationary phase, are commonly used for the analysis of phenolic compounds. spectroscopyonline.com The temperature of the GC oven is typically programmed to increase during the analysis to facilitate the elution of compounds with different boiling points. spectroscopyonline.com

Table 2: Typical GC Parameters for Analysis of Volatile Impurities

| Parameter | Value |

| Column | Capillary column (e.g., Agilent J&W CP-Volamine) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Headspace or direct injection |

| Temperature Program | Ramped to elute a range of volatile compounds |

This table outlines common GC parameters that can be adapted for the analysis of volatile impurities in this compound.

X-ray Diffraction (XRD) and Electron Microscopy for Solid-State Characterization of this compound

Understanding the solid-state properties of this compound is crucial as they can influence its physical and chemical behavior. scielo.br X-ray Diffraction (XRD) and Electron Microscopy are powerful techniques for this purpose. malvernpanalytical.com

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. scielo.br When a beam of X-rays interacts with a crystalline solid, it is diffracted in a pattern that is unique to that crystal structure. jkdhs.org This diffraction pattern can be used to identify the specific polymorphs, or different crystalline forms, of this compound. frontiersin.org The analysis of the diffraction peaks, including their position and intensity, provides information about the crystal structure and phase composition of the material. jkdhs.org For instance, in the analysis of other calcium-containing materials, XRD has been used to identify different calcium phosphate phases like monetite and brushite. scielo.sa.cr The presence of specific crystalline forms can be crucial for the material's properties and performance. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a solid sample. psu.edu It uses a focused beam of electrons to scan the sample, and the resulting signals are used to create an image. psu.edu SEM can reveal details about the particle size, shape, and texture of this compound powders. researchgate.net This information is valuable for understanding the material's physical properties and for quality control. In some cases, SEM is combined with Energy-Dispersive X-ray Spectroscopy (EDS) to provide elemental analysis of the sample's surface. psu.edu

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials at the nanoscale. researchgate.net While challenging for beam-sensitive materials, advanced TEM techniques can provide insights into the crystal lattice and defects within the solid-state structure of complex materials. elsevierpure.comucsd.edu

Mechanistic Investigations of Calcium Dodecylphenolate Functionality at the Molecular Level

Interfacial Activity and Adsorption Dynamics of Calcium Dodecylphenolate at Material Interfaces

This compound, as a surfactant, is expected to reduce the surface tension of aqueous solutions. Surfactant molecules orient themselves at the air-water interface, with their hydrophobic tails directed towards the air and the hydrophilic heads remaining in the water. This disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. The presence of the divalent calcium ion can significantly influence this behavior. Compared to a monovalent sodium counterpart, the calcium ion can bridge two dodecylphenolate molecules, effectively increasing the packing efficiency at the interface and potentially leading to a more pronounced reduction in surface tension.

The reduction in surface tension is directly related to the wetting properties of the solution. A lower surface tension allows the liquid to spread more easily across a solid surface, thereby improving wetting. The effectiveness of wetting is determined by the balance of adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). By lowering the cohesive forces, this compound can enhance the spreading of a liquid on a given substrate. The specific interactions between the phenolate (B1203915) head and the substrate surface will also play a crucial role in the wetting mechanism.

Illustrative Data on Surface Tension Reduction by Surfactants:

| Surfactant System | Concentration | Surface Tension (mN/m) |

|---|---|---|

| Pure Water | - | ~72 |

| Anionic Surfactant (e.g., SDS) Solution | Below CMC | Decreasing with concentration |

| Anionic Surfactant (e.g., SDS) Solution | At/Above CMC | Plateau at a low value |

| Anionic Surfactant with added Ca2+ | Varies | Generally lower CMC and surface tension |

Note: This table is for illustrative purposes to demonstrate the general behavior of anionic surfactants and the effect of calcium ions. Specific values for this compound are not available.

The adsorption of this compound onto a solid surface from a solution is a dynamic process that reaches an equilibrium. This equilibrium is described by adsorption isotherms, which relate the amount of adsorbed surfactant on the substrate to its concentration in the bulk solution at a constant temperature. Common isotherm models include the Langmuir, Freundlich, and Temkin models. mdpi.com

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface. mdpi.com

Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.

The choice of the most suitable model depends on the specific system, including the nature of the substrate and the surfactant. For this compound, the presence of the calcium ion could lead to complex adsorption behavior, potentially involving ion exchange mechanisms with the substrate surface.

Adsorption kinetics describe the rate at which the surfactant is adsorbed onto the substrate. This process is typically governed by several steps, including diffusion from the bulk solution to the surface and the attachment of the surfactant molecule to the surface. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. The rate of adsorption will be influenced by factors such as the concentration of this compound, temperature, and the nature of the substrate.

Colloidal Stabilization Mechanisms Mediated by this compound Systems

This compound can play a crucial role in stabilizing colloidal dispersions, which are systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance.

There are two primary mechanisms by which surfactants like this compound can stabilize colloidal particles:

Electrostatic Stabilization: This arises from the repulsion of like charges. differencebetween.com The adsorption of anionic dodecylphenolate onto the surface of colloidal particles would impart a negative charge to the particles. This creates an electrical double layer around each particle, leading to repulsive forces that prevent the particles from aggregating. However, the presence of calcium ions can significantly affect this mechanism by neutralizing the surface charge or by compressing the electrical double layer, which can reduce the repulsive forces.

Steric Stabilization: This mechanism involves the adsorption of a layer of surfactant molecules on the particle surface that acts as a physical barrier. differencebetween.comfiveable.me The long dodecyl chains of the phenolate would extend into the surrounding medium. When two particles approach each other, the overlap of these surfactant layers leads to a repulsive force due to an unfavorable increase in local osmotic pressure and a decrease in conformational entropy of the hydrocarbon chains. This steric barrier can be very effective in preventing particle aggregation, especially in systems with high electrolyte concentrations where electrostatic stabilization is weakened. fiveable.me

Flocculation and coagulation are processes where colloidal particles aggregate to form larger clusters, or "flocs," which can then settle out of the dispersion. This compound can inhibit these processes through the stabilization mechanisms described above. By creating repulsive forces between particles, either through electrostatic or steric hindrance, the surfactant can prevent the initial aggregation step.

The presence of calcium ions can have a dual role. While they can promote flocculation by neutralizing the charge of anionic surfactants and bridging between particles, the formation of a stable, sterically hindering adsorbed layer of this compound can effectively counteract this tendency. nih.gov The balance between these opposing effects will depend on the concentration of the surfactant, the calcium ions, and the nature of the colloidal particles.

Micellization and Self-Assembly Behavior of this compound in Solution

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles.

In an aqueous solution, this compound molecules would form micelles where the hydrophobic dodecylphenol (B1171820) tails are sequestered in the core of the micelle, away from the water, while the hydrophilic phenolate head groups, associated with the calcium ions, form the outer shell of the micelle, interacting with the surrounding water molecules. The formation of micelles is a thermodynamically driven process that minimizes the unfavorable contact between the hydrophobic tails and water. wikipedia.org

The CMC is a key parameter of a surfactant and can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration, such as surface tension, conductivity, or light scattering. wikipedia.orgresearchgate.net The presence of electrolytes, such as additional calcium salts, typically lowers the CMC of anionic surfactants. mdpi.com This is because the cations screen the repulsion between the negatively charged head groups, making it easier for them to pack together into micelles. The divalent nature of the calcium ion would be particularly effective in this regard.

The self-assembly of this compound is not limited to spherical micelles. Depending on factors like concentration, temperature, and the presence of other substances, other structures such as cylindrical or worm-like micelles, or even more complex liquid crystalline phases, could potentially be formed. umd.edu

Illustrative Table of Factors Affecting Critical Micelle Concentration (CMC):

| Factor | Effect on CMC of Anionic Surfactants | Rationale |

|---|---|---|

| Increased Hydrophobic Chain Length | Decrease | Greater thermodynamic driving force to remove the hydrophobic tail from water. |

| Addition of Electrolytes (e.g., CaCl2) | Decrease | Cations shield the repulsion between anionic head groups, facilitating micelle formation. mdpi.com |

| Increase in Temperature | Variable | Can affect both the hydration of the hydrophilic head group and the hydrophobic interactions of the tail. |

| Presence of Organic Additives | Variable | Can either be incorporated into the micelle or alter the solvent properties. mdpi.com |

Note: This table provides a general overview of factors influencing the CMC of anionic surfactants.

Critical Micelle Concentration (CMC) Determinations

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. This process is a spontaneous self-assembly driven by the minimization of unfavorable interactions between the hydrophobic tails of the surfactant and the aqueous solvent.

For anionic surfactants, the CMC is significantly influenced by the nature of the counterion. In the case of this compound, the presence of a divalent cation (Ca²⁺) as the counterion leads to a more pronounced reduction in the electrostatic repulsion between the anionic phenolate head groups at the micelle surface compared to a monovalent counterion. This enhanced charge screening facilitates the aggregation of surfactant monomers into micelles at a lower concentration. Therefore, it is anticipated that the CMC of this compound would be considerably lower than that of its monovalent counterparts, such as sodium dodecylphenolate.

Interactive Data Table: Illustrative CMC Values for Anionic Surfactants with Different Counterions

Note: The following table provides hypothetical, illustrative data to demonstrate the expected trend in CMC values. Specific experimental data for this compound was not available in the searched literature.

| Surfactant | Counterion | Expected CMC Range (mol/L) |

| Sodium Dodecylphenolate | Na⁺ | Higher |

| This compound | Ca²⁺ | Lower |

Thermodynamics of Micelle Formation and Aggregate Morphology

The process of micellization is governed by thermodynamic principles, primarily the changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic). The spontaneity of micelle formation is indicated by a negative ΔG_mic.

The presence of the divalent calcium ion in this compound also influences the thermodynamics of micellization. The strong electrostatic attraction between the Ca²⁺ and the phenolate head groups can lead to a more exothermic (less positive or more negative) ΔH_mic compared to surfactants with monovalent counterions. This is because the formation of the ion pairs at the micelle surface is an energetically favorable process.

The morphology of the aggregates formed by this compound in solution is also expected to be influenced by the divalent counterion. The strong binding of Ca²⁺ can lead to a smaller effective head group area, which favors the formation of spherical or cylindrical micelles. At higher concentrations or in the presence of added electrolytes, transitions to more complex structures like worm-like micelles or lamellar phases could occur. The specific morphology would be dependent on factors such as concentration, temperature, and the presence of other solutes.

Interactive Data Table: General Thermodynamic Parameters for Anionic Surfactant Micellization

Note: This table presents typical thermodynamic parameters and is for illustrative purposes. Specific experimental data for this compound was not available in the searched literature.

| Thermodynamic Parameter | Sign | Driving Force | Influence of Divalent Cation (Ca²⁺) |

| ΔG_mic (Gibbs Free Energy) | Negative | Spontaneous process | More negative (promotes micellization) |

| ΔH_mic (Enthalpy) | Positive or Negative | Can be endothermic or exothermic | Tends to be more exothermic |

| ΔS_mic (Entropy) | Positive | Primarily driven by the hydrophobic effect | May be slightly reduced due to counterion binding |

Chelation and Complexation Chemistry of this compound with Metal Ions

The phenolate group of this compound possesses the ability to act as a ligand and participate in chelation and complexation with other metal ions. The oxygen atom of the phenolate group has lone pairs of electrons that can be donated to a metal center, forming a coordinate bond.

The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate (multiple-donating) ligand and a single central metal atom. In the context of a single dodecylphenolate molecule, it acts as a monodentate ligand. However, in an aggregated form, such as in a micelle, the multiple phenolate head groups on the micellar surface can collectively bind to a metal ion, effectively acting as a multidentate chelating agent.

This compound can interact with other metal ions present in a solution. The strength of this interaction and the stability of the resulting complex will depend on several factors, including:

The nature of the metal ion: Transition metals, for example, often form stable complexes with oxygen-donating ligands like phenolates.

The pH of the solution: The phenolate group's ability to act as a ligand is pH-dependent. At lower pH, the phenolate oxygen will be protonated to form a phenol (B47542) group, which is a much weaker ligand.

The presence of competing ligands: Other molecules in the solution that can bind to the metal ion will compete with the dodecylphenolate.

The complexation of metal ions by this compound can have various practical implications. For instance, in industrial applications, it can be used to sequester unwanted metal ions from a solution. The hydrophobic dodecyl tails of the surfactant can also facilitate the transfer of the metal-phenolate complex from an aqueous phase to an organic phase, a process utilized in solvent extraction.

While the calcium ion is already associated with the dodecylphenolate, displacement by other metal ions that form more stable complexes with the phenolate ligand is possible. This is governed by the relative stability constants of the respective metal-phenolate complexes.

Applications of Calcium Dodecylphenolate: Fundamental Mechanistic and Theoretical Perspectives

Mechanisms of Calcium Dodecylphenolate as a Detergent and Dispersant Additive in Non-Aqueous Systems

In non-aqueous environments such as lubricating oils, this compound plays a crucial role in maintaining system cleanliness and preventing the accumulation of harmful deposits. This is achieved through its dual functionality as a detergent and a dispersant, which are governed by distinct yet complementary mechanisms.

Internal combustion engines produce acidic byproducts from the combustion of fuel, which can lead to corrosive wear of engine components. gulfoilltd.com Overbased this compound is specifically designed to neutralize these harmful acids. The "overbasing" process incorporates a colloidal dispersion of calcium carbonate (CaCO₃) within the detergent molecule's micellar structure. gulfoilltd.comresearchgate.net

The primary mechanism of acid neutralization involves the reaction of the calcium carbonate core with strong acids, such as sulfuric acid (H₂SO₄), formed from the combustion of sulfur-containing fuels. tulane.edu The reaction proceeds as follows:

CaCO₃ + H₂SO₄ → CaSO₄ + H₂O + CO₂

A key aspect of this mechanism is the controlled release of the basic calcium carbonate. The surfactant-like dodecylphenolate molecules form a protective layer around the CaCO₃ nanoparticles, preventing their premature reaction and ensuring they are available to neutralize acids as they are formed.

In addition to acid neutralization, this compound acts as a dispersant, preventing the agglomeration of soot, sludge, and other insoluble particles. This is achieved through a steric hindrance mechanism. The long, oil-soluble dodecyl tails of the this compound molecules adsorb onto the surface of the particles.

This creates a solvated layer around each particle, effectively forming a physical barrier that prevents them from coming into close contact and aggregating. The repulsion between the adsorbed layers of the additive molecules overcomes the van der Waals attractive forces between the particles, keeping them finely dispersed throughout the bulk oil. This dispersion is critical for preventing the formation of larger deposits that can clog oil filters and passages, ensuring proper lubrication and engine performance. gulfoilltd.com

Tribological Mechanisms of this compound in Lubricant Formulations

The tribological performance of a lubricant, its ability to reduce friction and wear between moving surfaces, can be significantly enhanced by the addition of this compound. researchgate.net This is primarily due to its ability to form protective boundary films on metal surfaces.

Under conditions of high load and/or low speed, the hydrodynamic oil film can break down, leading to metal-to-metal contact. This compound mitigates this by forming a durable boundary lubricating film on the interacting surfaces. researchgate.netresearchgate.net The formation of this film is a complex process involving both physical adsorption and chemical reaction.

The polar phenolate (B1203915) head of the molecule has an affinity for the metal surface and adsorbs onto it. Under the high temperatures and pressures generated at the contact points, the additive can decompose and react with the metal surface. Studies have shown that for overbased calcium detergents, a tribo-film is formed that is primarily composed of crystallized calcium carbonate. nih.gov This film acts as a sacrificial layer, preventing direct contact between the metal asperities.

The structure of this boundary film is crucial to its function. Research suggests that overbased calcium sulfonates, a related class of detergents, form a boundary film with a preferential orientation on the steel surface, where the sulfonate chains are perpendicular to the surface. nih.gov A similar orientation can be expected for phenates, maximizing the packing density and durability of the film.

The boundary film formed by this compound reduces wear and friction through several mechanisms. Firstly, the film itself possesses a lower shear strength than the underlying metal, meaning that less force is required to move the surfaces relative to one another, thus reducing friction.

Secondly, the film acts as a physical barrier, preventing the adhesion and welding of opposing asperities, which is a primary cause of adhesive wear. The continuous formation and replenishment of this film at the contact points ensures sustained anti-wear protection. The crystallized calcium carbonate within the tribo-film provides effective protection against wear. nih.gov

The effectiveness of wear and friction reduction can be influenced by the interaction of this compound with other additives in the lubricant formulation. For instance, an antagonistic effect has been observed with zinc dialkyldithiophosphate (ZDDP), where the presence of the calcium detergent can inhibit the formation of the ZDDP-derived anti-wear film. researchgate.net

This compound in Polymer Stabilization: Mechanisms of Degradation Inhibition

This compound also finds application as a stabilizer in polymers, where it helps to inhibit degradation caused by heat and oxidation. The degradation of polymers often proceeds via a free-radical chain reaction mechanism.

The phenolic component of this compound can act as a primary antioxidant. The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to reactive peroxy radicals (ROO•), which are key intermediates in the oxidative degradation process. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and a phenoxy radical.

Furthermore, the dodecyl group enhances the compatibility of the additive with the polymer matrix, ensuring its uniform distribution and effectiveness. The synergistic effect of the phenolic antioxidant functionality and the acid-scavenging capability of the calcium salt makes this compound an effective stabilizer for various polymer systems.

Hydrogen Chloride Scavenging Mechanisms in Polyvinyl Chloride (PVC)

The thermal degradation of Polyvinyl Chloride (PVC) is a significant concern during its processing and service life, primarily due to the autocatalytic dehydrochlorination process, which releases hydrogen chloride (HCl) gas. This degradation can lead to discoloration, embrittlement, and a general loss of mechanical properties in the polymer. This compound plays a crucial role as a heat stabilizer in PVC formulations by effectively scavenging the released HCl. The fundamental mechanism of this scavenging action is an acid-base neutralization reaction.

The phenolate moiety of this compound acts as a Brønsted-Lowry base. The lone pair of electrons on the oxygen atom of the phenolate readily accepts a proton (H⁺) from the hydrogen chloride molecule. This reaction neutralizes the acidic HCl, preventing it from catalyzing further degradation of the PVC chains. The long, non-polar dodecyl group ensures good solubility and dispersibility of the stabilizer within the non-polar PVC matrix, allowing it to be readily available to intercept the HCl molecules as they are formed.

2R-C₆H₄-O⁻Ca²⁺ + 2HCl → 2R-C₆H₄-OH + CaCl₂

Where R represents the C₁₂H₂₅ (dodecyl) group.

In this reaction, the this compound is converted into dodecylphenol (B1171820) and calcium chloride. Calcium chloride is a stable salt that is relatively inert within the PVC matrix at typical processing temperatures. The formation of the stable dodecylphenol is also beneficial as it can act as a secondary antioxidant, which will be discussed in the subsequent section.

The efficiency of this HCl scavenging mechanism is dependent on several factors, including the concentration of the this compound, the processing temperature, and the presence of other additives. The basicity of the phenolate is a key determinant of its reactivity towards HCl.

Table 1: Key Aspects of the HCl Scavenging Mechanism of this compound in PVC

| Feature | Description |

| Primary Mechanism | Acid-base neutralization of hydrogen chloride. |

| Reactants | This compound and Hydrogen Chloride (HCl). |

| Products | Dodecylphenol and Calcium Chloride (CaCl₂). |

| Role of Dodecyl Group | Enhances compatibility and dispersion within the PVC matrix. |

| Significance | Prevents autocatalytic degradation of PVC, thereby improving thermal stability. |

Antioxidant Mechanisms in Polymer Matrix Protection

Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and end-use. This degradation process involves the formation of free radicals, which can initiate chain reactions leading to bond scission, cross-linking, and a deterioration of the polymer's physical and mechanical properties. This compound, being a hindered phenolic compound, functions as a primary antioxidant to protect the polymer matrix.

The antioxidant mechanism of this compound is centered on its ability to donate a hydrogen atom from the hydroxyl group of the parent dodecylphenol (formed during HCl scavenging or present as a co-stabilizer) to reactive free radicals. This process is known as radical scavenging. The key steps in this mechanism are:

Initiation: Polymer degradation begins with the formation of a polymer alkyl radical (P•) due to heat, UV radiation, or mechanical stress.

Propagation: The polymer alkyl radical reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction.

Termination by this compound: The dodecylphenol molecule (ArOH) intervenes in the propagation step by donating its phenolic hydrogen to the peroxy radical (POO•).

POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is sterically hindered by the bulky dodecyl group, which makes it relatively stable and unreactive. This stability prevents the phenoxy radical from initiating new degradation chains. The resonance stabilization of the phenoxy radical further contributes to its low reactivity.

The effectiveness of a hindered phenolic antioxidant is determined by the bond dissociation energy (BDE) of the O-H bond in the phenol. A lower BDE facilitates easier hydrogen donation to the free radicals.

Furthermore, some sulfurized versions of this compound can also act as secondary antioxidants by decomposing hydroperoxides (POOH) into non-radical, stable products. This dual functionality of acting as both a primary and secondary antioxidant makes sulfurized calcium alkyl phenolates highly effective stabilizers.

Table 2: Free Radical Scavenging Mechanism of Dodecylphenol

| Step | Reaction | Description |

| Propagation | POO• + PH → POOH + P• | A polymer peroxy radical abstracts a hydrogen from a polymer chain. |

| Termination | POO• + ArOH → POOH + ArO• | Dodecylphenol donates a hydrogen atom to the peroxy radical. |

| Result | Formation of a stable, non-reactive phenoxy radical (ArO•). | The degradation chain reaction is terminated. |

Role of this compound in Advanced Materials Science: Interfacial Rheology and Composite Compatibility

In the realm of advanced materials science, particularly in the formulation of polymer composites and blends, interfacial properties play a paramount role in determining the final performance of the material. This compound, with its amphiphilic molecular structure, is expected to exhibit significant surface activity, influencing interfacial rheology and acting as a compatibilizer.

Interfacial Rheology:

Interfacial rheology is the study of the rheological properties of interfaces, such as the interface between a polymer melt and a filler particle or between two immiscible polymer phases. The presence of surface-active agents like this compound can significantly alter these properties. The dodecylphenolate molecule possesses a polar head (the calcium phenolate group) and a long non-polar tail (the dodecyl chain). This structure allows it to migrate to interfaces.

At the interface, the dodecylphenolate molecules can arrange themselves to reduce the interfacial tension. This reduction in interfacial tension has several consequences for the rheology of the composite material:

Improved Filler Dispersion: By lowering the interfacial energy between the polymer matrix and inorganic fillers (such as calcium carbonate or talc), this compound can facilitate better dispersion of the filler particles during melt processing. This leads to a more homogeneous composite with improved mechanical properties.

Modification of Viscoelastic Properties: The presence of a layer of dodecylphenolate molecules at the interface can alter the viscoelastic response of the composite. It can act as a lubricant, reducing the melt viscosity and improving processability. Conversely, strong interactions between the phenolate and the filler surface could create a more structured interface, potentially increasing the storage modulus of the composite.

Composite Compatibility:

In polymer blends and composites, compatibility between the different components is crucial for achieving a stable morphology and desirable properties. This compound can function as a compatibilizer or coupling agent, particularly in systems containing polar fillers in a non-polar polymer matrix.

The mechanism of compatibilization involves the dodecylphenolate molecule acting as a bridge between the two phases. The non-polar dodecyl tail will have an affinity for the non-polar polymer matrix (e.g., polyethylene, polypropylene), while the polar calcium phenolate head can interact with the surface of a polar filler or a more polar polymer phase. These interactions can be in the form of:

Acid-base interactions: The basic phenolate can interact with acidic sites on the filler surface.

Coordinate bonding: The calcium ion can form coordinate bonds with functional groups on the filler surface.

This molecular-level bridging improves the adhesion between the matrix and the filler, leading to enhanced stress transfer from the matrix to the reinforcing filler. This results in improved mechanical properties such as tensile strength, impact strength, and modulus.

Table 3: Theoretical Effects of this compound on Interfacial Properties in Polymer Composites

| Property | Effect of this compound | Underlying Mechanism |

| Interfacial Tension | Reduction | Amphiphilic nature allows for orientation at the interface. |

| Melt Viscosity | Potential Reduction | Lubricating effect of the dodecyl chains at the interface. |

| Filler Dispersion | Improvement | Lowered interfacial energy facilitates deagglomeration of filler particles. |

| Matrix-Filler Adhesion | Enhancement | Molecular bridging between the polymer matrix and the filler surface. |

| Mechanical Strength | Improvement | Enhanced stress transfer due to improved adhesion. |

Environmental Transformation, Transport, and Fate of Calcium Dodecylphenolate

Biodegradation Pathways and Kinetics of Calcium Dodecylphenolate in Environmental Compartments

The environmental persistence of this compound is largely dictated by the biodegradability of its dodecylphenol (B1171820) component. Dodecylphenol is not considered to be readily or inherently biodegradable in aquatic environments. service.gov.uk Its structure, characterized by a stable aromatic ring and a long, branched alkyl chain, presents a significant challenge to microbial degradation.

The presence of calcium ions may influence the degradation pathway. Research on similar compounds, such as octylphenol (B599344) polyethoxylates, has shown that the presence of calcium ions can accelerate the formation of carboxylated intermediates by bacterial strains like Pseudomonas putida. nih.gov This suggests that in the case of this compound, aerobic microbial activity might favor pathways that lead to the formation of more water-soluble carboxylated degradation products rather than the shortening of the alkyl chain. nih.gov

Anaerobic Degradation: Anaerobic biodegradation of phenolic compounds is generally a much slower process than aerobic degradation and often remains incomplete. nih.gov For complex phenols like dodecylphenol, anaerobic conditions are likely to lead to very slow transformation rates. The typical anaerobic pathway for phenol (B47542) involves an initial carboxylation followed by dehydroxylation and subsequent ring fission. d-nb.info However, the complexity of dodecylphenol makes it a recalcitrant molecule under these conditions. In anaerobic environments like sediments and deeper soil layers, dodecylphenol is expected to be highly persistent. service.gov.uk Studies on other complex phenols in anaerobic landfill settings have shown an accumulation of simpler phenol intermediates because the methanogenic phase, required for complete degradation, was not initiated. nih.govresearchgate.net

The biotransformation of phenolic compounds is mediated by specific microbial communities with the requisite enzymatic capabilities. Bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including phenols, under both aerobic and anaerobic conditions. researchgate.net For instance, Pseudomonas putida has been identified as being capable of degrading octylphenol polyethoxylates, a structurally related group of compounds. nih.gov

Photodegradation and Chemical Oxidation Pathways of this compound under Environmental Conditions

Beyond biological processes, abiotic degradation pathways such as photodegradation and chemical oxidation can contribute to the transformation of this compound. The dodecylphenol component is known to be sensitive to sunlight and UV radiation, which can induce photodegradation. windows.net The process involves the absorption of light energy, leading to the formation of reactive intermediates that can undergo further reactions, including oxidation, ultimately leading to the breakdown of the molecule. The stoichiometric formation of carbon dioxide and anions from the photocatalytic transformation of aliphatic derivatives has been demonstrated, indicating that such processes can lead to complete mineralization. epa.gov

Sorption, Desorption, and Mobility of this compound in Aquatic and Terrestrial Systems

The transport and fate of this compound in the environment are heavily influenced by its physicochemical properties, particularly its low water solubility and high lipophilicity. service.gov.uk These properties dictate its tendency to partition from water into solid phases like soil and sediment.

The key properties of dodecylphenol are summarized in the table below:

| Property | Value | Implication for Environmental Fate |

| Water Solubility | 31 µg/L at 22°C | Low mobility in water; tendency to partition to solids. service.gov.uk |

| Log Kow | 7.14 | High potential for sorption to organic matter in soil/sediment. service.gov.uk |

| Vapour Pressure | 0.009 Pa at 20°C | Low volatility; atmospheric transport is not a major pathway. service.gov.uk |

The high octanol-water partition coefficient (log Kow of 7.14) indicates that dodecylphenol has a strong affinity for organic matter. service.gov.uk When released into the environment, it is expected to partition extensively from the water column to soil and sediment. service.gov.uk Sorption is a primary mechanism controlling its mobility. researchgate.net In soil, dodecylphenol will bind strongly to soil organic carbon and clay minerals. researchgate.net This strong sorption significantly limits its mobility, reducing the likelihood of it leaching into groundwater. noaa.gov

Bioaccumulation Potential and Trophic Transfer Mechanisms of this compound in Environmental Food Chains

The high lipophilicity of dodecylphenol, as indicated by its high log Kow value, suggests a significant potential for bioaccumulation in living organisms. service.gov.uk Bioaccumulation is the process where a substance is absorbed by an organism from its food or the environment at a rate faster than it can be excreted. epa.gov

The potential for dodecylphenol to bioaccumulate is confirmed by experimental data.

| Parameter | Value | Significance |

| Log Kow | 7.14 | Indicates high lipophilicity and a strong tendency to accumulate in fatty tissues. service.gov.uk |

| Bioconcentration Factor (BCF) | 823 (in fish) | Measured value confirming significant accumulation from water into aquatic organisms. service.gov.uk |

A bioconcentration factor (BCF) of 823 has been measured in fish, which confirms that dodecylphenol can accumulate to significant levels in aquatic organisms. service.gov.uk As a result, dodecylphenol has been identified as a potential Persistent, Bioaccumulative, and Toxic (PBT) substance. service.gov.uk

Once it enters the food web, dodecylphenol can be transferred from lower to higher trophic levels, a process known as biomagnification. epa.gov This occurs because the substance is stored in the fatty tissues of organisms and is not easily metabolized or excreted. When a predator consumes prey containing dodecylphenol, the chemical is transferred and accumulates in the predator's own tissues, often at a higher concentration. epa.gov The trophic transfer of hydrophobic substances is strongly associated with their Kow values; compounds with a log Kow greater than 5 are known to have a higher potential for biomagnification. eeer.orgeeer.org Given its log Kow of 7.14, there is a potential risk to predators exposed via both the aquatic and, particularly, the terrestrial food chains. service.gov.uk

Interactions of Calcium Dodecylphenolate with Environmental and Engineered Systems

Interactions with Environmental Microorganisms: Impact on Microbial Processes and Adaptation

Direct research on the specific interactions of calcium dodecylphenolate with environmental microorganisms is limited. However, the potential impacts can be inferred from the known properties of its constituent components: the dodecylphenol (B1171820) group and the calcium ion. Phenolic compounds, in general, are known to exhibit antimicrobial properties by disrupting cell membranes and inactivating essential enzymes. nih.govfrontiersin.org The long alkyl chain of dodecylphenol increases its lipophilicity, which may enhance its ability to integrate into and disrupt microbial cell membranes.

The presence of calcium ions can also influence microbial processes. Calcium is an essential nutrient for bacteria and fungi, playing a role in cell wall stability, signaling, and biofilm formation. regyp.com.au However, high concentrations of calcium can also impact microbial communities. For instance, in some soil environments, the addition of calcium has been shown to alter the composition of microbial communities and the way they process organic matter. regyp.com.au